molecular formula C11H12INO2 B1532196 N-(4-iodophenyl)oxolane-3-carboxamide CAS No. 1250306-34-3

N-(4-iodophenyl)oxolane-3-carboxamide

Cat. No.: B1532196
CAS No.: 1250306-34-3
M. Wt: 317.12 g/mol
InChI Key: AUEIXKPMZYFOSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-iodophenyl)oxolane-3-carboxamide” consists of an oxolane ring attached to a carboxamide group and a 4-iodophenyl group. The exact structure would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “oxolane-3-carboxamide”, include a density of 1.2±0.1 g/cm3, boiling point of 305.7±31.0 °C at 760 mmHg, and a flash point of 198.8±21.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The exact properties of “this compound” may vary due to the presence of the iodophenyl group.

Scientific Research Applications

Discovery and Kinase Inhibition

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. These compounds demonstrate significant tumor stasis in human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Gold-Catalyzed Synthesis

A gold-catalyzed oxidation strategy was used for the modular synthesis of 2,4-oxazole, employing a terminal alkyne and a carboxamide. This methodology leverages the reactivity of postulated terminal α-oxo gold carbenes, showcasing the role of bidentate phosphines in moderating the electrophilicity of gold carbenes, thereby facilitating the synthesis of oxazole rings with improved chemoselectivity (Luo et al., 2012).

CFTR Potentiation

Quinolinone-3-carboxamide derivatives, particularly VX-770 (Ivacaftor), have been developed as potent CFTR potentiators for the treatment of cystic fibrosis. This discovery underscores the significance of structural optimization in medicinal chemistry to address specific genetic mutations in diseases (Hadida et al., 2014).

NAAA Inhibition

β-Lactone derivatives, such as ARN077, are potent inhibitors of N-acylethanolamine acid amidase (NAAA), demonstrating the potential of carboxamide-based structures in modulating the activity of enzymes involved in lipid metabolism. These inhibitors offer promising therapeutic avenues for conditions related to inflammation and pain (Ponzano et al., 2013).

Synthesis and Reactivity

The preparation and reactivity of 3-aryl-N-carboxamido oxaziridines as electrophilic amination agents for carbanions illustrate the versatility of carboxamide derivatives in synthetic chemistry, providing efficient routes to aminated products (Armstrong et al., 2000).

Properties

IUPAC Name

N-(4-iodophenyl)oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEIXKPMZYFOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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